molecular formula C5H11ClFNO B2796847 rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans CAS No. 1955554-58-1

rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans

Cat. No.: B2796847
CAS No.: 1955554-58-1
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-FHAQVOQBSA-N
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Description

rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 3rd position on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 5th position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Introduction of the hydroxyl group at the 3rd position, which can be achieved through various methods such as oxidation of a precursor or direct hydroxylation.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can act as a catalyst or ligand in various chemical reactions.

Biology:

    Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It can be used to investigate binding interactions with biological receptors.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans
  • rac-(3R,5R)-5-chloropiperidin-3-ol hydrochloride, trans
  • rac-(3R,5R)-5-bromopiperidin-3-ol hydrochloride, trans

Comparison:

  • Fluorine vs. Other Halogens: The presence of a fluorine atom in rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro or bromo counterparts.
  • Hydroxyl Group: The hydroxyl group at the 3rd position enhances the compound’s ability to form hydrogen bonds, influencing its solubility and reactivity.
  • Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly valuable in certain research and industrial contexts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,5S)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-58-1
Record name rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride
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